![molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine, also known as Pimozide, is a chemical compound that belongs to the class of antipsychotic drugs. It is primarily used for the treatment of schizophrenia and other psychotic disorders. Pimozide works by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis.
作用机制
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. In individuals with psychotic disorders, there is an overactivity of dopamine in certain areas of the brain, which can lead to the symptoms of psychosis. By blocking the dopamine receptors, this compound helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which helps to reduce the symptoms of psychosis. This compound also affects the levels of other neurotransmitters such as serotonin and norepinephrine. It has been found to have a sedative effect, which can help individuals with psychotic disorders to sleep better.
实验室实验的优点和局限性
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its effectiveness in treating psychotic disorders. It is also readily available and can be synthesized with relative ease. However, there are also limitations to the use of this compound in lab experiments. It is a potent compound that can have toxic effects if not handled properly. It also has a long half-life, which can make it difficult to control the dosage.
未来方向
There are several future directions for the research on 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine. One direction is to investigate its potential use in treating other neurological conditions such as Tourette's syndrome and obsessive-compulsive disorder. Another direction is to investigate the long-term effects of this compound use on individuals with psychotic disorders. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on neurotransmitters other than dopamine.
合成方法
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can be synthesized by reacting 1-methyl-4-piperidone with 2-(methylsulfanyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its effectiveness in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other neurological conditions such as Tourette's syndrome, obsessive-compulsive disorder, and bipolar disorder. This compound has been found to be effective in reducing the symptoms of these disorders in clinical trials.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPPHAQUFOMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

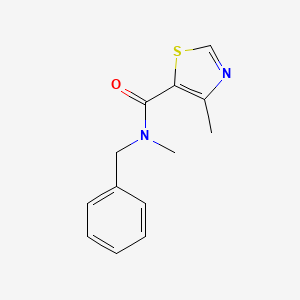

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
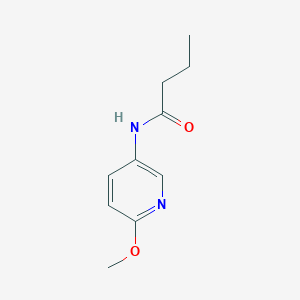
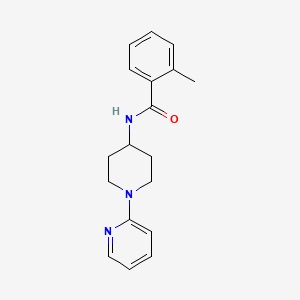
![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
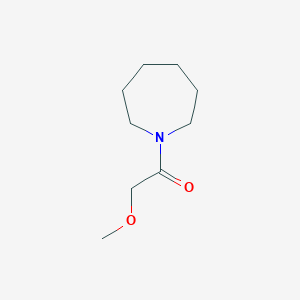

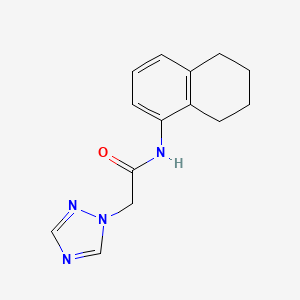
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
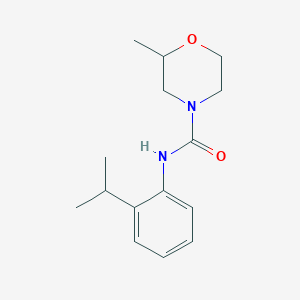
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)